(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18FNO3 and its molecular weight is 219.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate serves as a crucial intermediate or synthon in the synthesis of pharmacologically relevant compounds. Its utility is highlighted by its role in the preparation of dipeptidyl peptidase IV inhibitors, a class of compounds with significant therapeutic potential. For instance, 4-fluoropyrrolidine derivatives, recognized for their medicinal chemistry applications, are synthesized using a strategy that involves double fluorination of N-protected 4-hydroxyproline derivatives. This method facilitates the production of 4-fluoropyrrolidine-2-carbonyl fluorides, which are further converted into various useful intermediates such as amides, esters, and nitriles, showcasing the compound's versatility as a synthon for medicinal chemistry applications (Singh & Umemoto, 2011).
Role in Stereoselective Synthesis
The compound's role extends into the realm of stereoselective synthesis, where it is utilized to achieve specific stereochemical outcomes in the final products. This application is crucial in the synthesis of bioactive molecules where the stereochemistry can significantly impact the biological activity. The enantioselective synthesis of related compounds demonstrates the compound's importance in obtaining high-purity enantiomers for biological studies and pharmaceutical development. For example, the compound has been used in synthesizing highly functionalized cyclohexyl derivatives through iodolactamization, a key step in producing potent CCR2 antagonists (Campbell et al., 2009).
Contribution to Organic Synthesis Methodologies
Furthermore, the compound contributes to the development of new synthetic methodologies. For instance, it has been involved in studies exploring N→O tert-butyloxycarbonyl (Boc) group migration, revealing insights into reaction mechanisms and expanding the toolkit available for organic synthesis (Xue & Silverman, 2010). Additionally, its transformation into various structurally diverse compounds underlines its utility in creating building blocks for further chemical synthesis, enabling the rapid assembly of complex molecules.
Safety and Hazards
The safety and hazards of a compound depend on its properties and how it is handled. For “(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate”, it is recommended for R&D use only and not for medicinal or household use . For more detailed safety information, please refer to the Safety Data Sheet .
Properties
IUPAC Name |
tert-butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJMMRVKXQOTDV-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CF)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CF)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556137 |
Source
|
Record name | tert-Butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114676-97-0 |
Source
|
Record name | tert-Butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.